molecular formula C19H23N3 B1667126 Amitraz CAS No. 33089-61-1

Amitraz

Cat. No.: B1667126
CAS No.: 33089-61-1
M. Wt: 293.4 g/mol
InChI Key: QXAITBQSYVNQDR-UHFFFAOYSA-N
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Description

Amitraz is a formamidine-class acaricide and insecticide widely used in agriculture and veterinary medicine to control ectoparasites such as mites, ticks, and lice. It is particularly prominent in apiculture for managing Varroa destructor infestations in honeybee colonies due to its high efficacy and low acute toxicity to bees . This compound acts as an α2-adrenergic receptor agonist, disrupting neurotransmission in parasites, leading to hyperexcitation, paralysis, and death . Its primary metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are also bioactive and contribute to its neurotoxic effects .

Despite its benefits, this compound decomposes rapidly in the environment, leaving residues in hive products like honey and beeswax . Regulatory bodies, such as the EU, monitor "this compound (sum)" residues, defined as the cumulative concentration of this compound and all metabolites containing the 2,4-DMA moiety .

Chemical Reactions Analysis

Degradation Pathways

Amitraz undergoes rapid degradation influenced by pH, temperature, and matrix composition:

Hydrolysis Kinetics

pH RangePrimary ProductsHalf-LifeKey Study
<3 2,4-dimethylaniline (DMA)Minutes to hours
3–6 N-(2,4-dimethylphenyl)-N′-methylformamidine (DMPF) + 2,4-dimethylphenylformamide (DMF)Hours to days
>6 DMF → DMA (via further hydrolysis)Days
  • Mechanistic Insights :

    • Acidic conditions accelerate cleavage of the formamidine bond, yielding DMA .

    • Neutral to basic conditions favor sequential degradation via DMPF and DMF .

Environmental and Biological Degradation

  • Metabolites : DMPF, DMF, DMA, and N,N′-bis-dimethylphenylformamidine (BTS 28 037) .

  • Persistence : DMPF and DMF remain detectable for weeks in soil and water, while DMA shows moderate mobility .

Stability in Matrices

MatrixDegradation Rate (t₁/₂)Primary ResiduesStudy
Honey 10 daysDMF (95% degradation)
Beeswax 1 dayDMF (principal residue)
Aqueous Solutions pH-dependent (see §2)pH-specific products
  • Thermal Stability : this compound decomposes rapidly at >40°C, with DMF and DMA as terminal products .

Reaction Mechanisms

  • Alpha-Adrenergic Agonism : Protonation of the formamidine group enables interaction with mammalian receptors, causing hyperglycemia and CNS depression .

  • Oxidative Stress : Metabolites like DMA induce lipid peroxidation and ROS generation in HepG2 cells (EC₅₀: 750–1,500 µM) .

Forensic and Analytical Implications

  • Detection : GC-MS and HPLC identify DMPF, DMF, and DMA as stable biomarkers in poisoning cases .

  • Challenges : Parent this compound degrades within hours post-exposure, necessitating metabolite-focused analysis .

This synthesis of experimental data underscores this compound's reactivity profile, critical for regulatory assessments, environmental monitoring, and clinical toxicology.

Scientific Research Applications

Pest Control

Amitraz is commonly employed to control pests such as the pear psylla, whiteflies, and mites. Its application in crops helps mitigate infestations that can lead to significant agricultural losses. The Environmental Protection Agency (EPA) has noted its role in pest management strategies, particularly in cotton and pear crops, where it is effective yet requires careful risk mitigation to minimize environmental impact .

Efficacy in Varroa Mite Management

In apiculture, this compound is extensively used for controlling Varroa destructor, a parasitic mite that poses a severe threat to honeybee colonies. Studies indicate that this compound remains effective in many beekeeping operations; however, resistance has been observed in some populations . Resistance monitoring protocols are essential to ensure the sustainability of this compound as a miticide .

Case Study: Resistance Monitoring

A study conducted across various apiaries in the United States highlighted the variability in this compound resistance among bee populations. The research demonstrated that while some colonies maintained high susceptibility to this compound, others exhibited significant resistance, leading to treatment failures . This underscores the necessity for ongoing resistance monitoring to adapt pest management strategies effectively.

Livestock Treatment

This compound is utilized in veterinary medicine primarily for controlling ticks and lice on livestock. It is particularly effective against Rhipicephalus (Boophilus) microplus, a major tick species affecting cattle. The compound acts by disrupting the nervous system of the parasites, leading to their death .

Safety and Toxicity

Despite its effectiveness, this compound poses potential risks to non-target organisms and human health. The EPA has classified it as a possible human carcinogen based on animal studies . Therefore, its application must be carefully managed to mitigate risks associated with chronic exposure.

Oxidative Stress Induction

Research indicates that this compound induces oxidative stress in cells through mechanisms involving lipid peroxidation and reactive oxygen species generation. This cytotoxic effect has been studied extensively in vitro, revealing insights into how this compound affects cellular integrity and function .

Resistance Mechanisms

The emergence of resistance among ectoparasites like Varroa mites is attributed to genetic mutations that alter their response to this compound. Studies have identified specific mutations associated with reduced efficacy of this compound-based treatments, highlighting the need for alternative strategies or combination therapies to manage resistant populations effectively .

Comparative Efficacy of this compound Products

The following table summarizes the efficacy of different this compound formulations used in various studies:

Product Active Ingredient Concentration Target Pest Efficacy (%) Notes
ApivarThis compound10%Varroa destructor>92%Effective but resistance noted
SupatrazThis compound20%Varroa destructor95%Faster action than Apivar
MaithrajThis compound20%Various agricultural pests85%Used in chili pepper farming

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Compound Class Primary Target Mechanism of Action
Amitraz Formamidine α2-adrenergic receptors Agonist, disrupting octopamine signaling
Coumaphos Organophosphate Acetylcholinesterase (AChE) Irreversible AChE inhibition
Pyrethroids Synthetic pyrethrin Voltage-gated sodium channels Prolonged channel opening, paralysis
Fipronil Phenylpyrazole GABA-gated chloride channels Blocking GABAergic inhibition

Key Findings :

  • This compound’s unique action on octopamine receptors (critical for invertebrate neurotransmission) minimizes direct toxicity to mammals, unlike organophosphates (e.g., coumaphos), which inhibit AChE in both pests and vertebrates .
  • Pyrethroids and fipronil exhibit broader insecticidal activity but lack specificity, increasing non-target risks .

Efficacy Against Target Pests

Field and Laboratory Efficacy in Varroa Mite Control

Compound Field Efficacy* (%) Resistance Reports Persistence in Hive Products
This compound 70–90 Emerging in France, USA Rapid degradation; metabolites persist
Coumaphos 50–75 Widespread High residue accumulation
Pyrethroids <50 Ubiquitous Moderate persistence

*Efficacy defined as reduction in mite populations post-treatment.

  • This compound outperforms pyrethroids and coumaphos in field settings but shows declining efficacy (<90%) due to resistance linked to mutations in β-adrenergic-like octopamine receptors (e.g., N87S, Y215H) .
  • Fipronil, while effective against ticks, demonstrates weaker acaricidal activity compared to this compound in dogs .

Cytotoxicity and Metabolic Pathways

In Vitro Cytotoxicity in HepG2 Cells (24-h exposure)

Compound IC50 (µM) Oxidative Stress Marker (MDA Increase) Predicted Blood-Brain Barrier Penetration
This compound 60–100 Significant Yes
2,4-DMF >200 Moderate Yes
2,4-DMA >200 Mild Yes

Key Insights :

  • This compound is more cytotoxic than its metabolites, inducing lipid peroxidation (LPO) and mitochondrial dysfunction in hepatic cells .
  • All metabolites penetrate the blood-brain barrier, posing neurotoxic risks .

Detection Methods and Regulatory Compliance

Method Sensitivity (ppm) Cost Efficiency Compatibility with Real-Time Monitoring
GC-MS 0.001 Low No
FTIR 0.1 Moderate No
Hyperspectral Imaging 1 High Yes
LC-MS/MS 0.005 Low No

Notes: Hyperspectral imaging offers cost-effective, real-time detection of this compound in beeswax but lacks the sensitivity of GC-MS . Regulatory limits for "this compound (sum)" in honey (e.g., EU MRL: 200 µg/kg) necessitate precise LC-MS/MS quantification .

Resistance Management and Sustainability

  • This compound Resistance Drivers : Overuse in apiaries, improper dosing, and genetic selection for receptor mutations .
  • Mitigation Strategies: Rotational use with non-cross-resistant acaricides (e.g., organic acids) and monitoring via larval packet tests or SNP analysis .

Biological Activity

Amitraz is a formamidine compound primarily used as an insecticide and acaricide. Its biological activity is significant due to its interaction with specific receptors in both invertebrates and mammals, leading to various toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological profiles, and case studies related to human exposure.

This compound acts primarily as an agonist of the octopamine receptor, which is crucial for many physiological functions in invertebrates. Octopamine is analogous to norepinephrine in mammals, but its role in mammalian physiology is limited. The structural similarity between insect octopamine receptors and mammalian α2-adrenergic receptors suggests that this compound may also affect these receptors in mammals, although the effects are less pronounced compared to its action on invertebrates .

Key Findings on Receptor Interaction

  • Octopamine Receptors : this compound activates octopamine receptors in mites, leading to increased aggression and hyperactivity .
  • α2-Adrenergic Receptors : In mammals, this compound selectively activates α2-adrenoceptors, which can induce neurotoxic effects such as sedation and hypotension .

Toxicological Profile

This compound has been classified by the U.S. Environmental Protection Agency (EPA) as a Group C possible human carcinogen based on animal studies showing increased tumor incidence . Its toxicity varies based on exposure route, dosage, and species.

Toxicity Categories

  • Acute Toxicity : this compound is classified under Toxicity Category IV, indicating low toxicity through skin and eye exposure. However, it can cause significant systemic effects when ingested .
  • Chronic Effects : Long-term exposure has been associated with liver toxicity and potential carcinogenic effects in rodent models .

Case Studies and Clinical Findings

A systematic review of this compound poisoning cases reveals critical insights into its clinical manifestations and outcomes:

  • General Symptoms : Common symptoms include altered sensorium, miosis (constriction of pupils), hyperglycemia, bradycardia (slow heart rate), vomiting, respiratory failure, hypotension, and hypothermia .
  • Mortality Rate : Among reported cases, the mortality rate was low (1.9%), with only six deaths recorded out of 310 cases studied. Most patients exhibited good prognoses with appropriate medical intervention .

Notable Case Reports

  • Severe this compound Poisoning : A case study highlighted successful emergency intervention for severe this compound poisoning, emphasizing the rapid onset of symptoms and the necessity for prompt treatment to prevent fatal outcomes .
  • Pediatric Cases : Research involving pediatric patients indicated that both oral and dermal exposures could lead to significant clinical manifestations requiring intensive care management .

Summary of Research Findings

Study TypeKey Findings
In Vitro StudiesThis compound induces cytotoxicity in HepG2 cells; acts on octopamine receptors .
Animal StudiesChronic exposure linked to liver toxicity; carcinogenic potential observed .
Human Case ReviewsCommon symptoms include altered sensorium and respiratory depression; low mortality rate reported .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess acute toxicity (e.g., LD50) of amitraz in animal models?

  • Methodological Answer : Follow OECD guidelines for acute oral toxicity testing. Administer this compound at graded doses to animal cohorts (e.g., rats) and monitor clinical signs (e.g., incoordination, recumbency) and mortality over 24–72 hours. Use probit analysis or the Karber method to calculate LD50. For biochemical effects, measure parameters like serum ALT, AST, and creatinine using spectrophotometry, and analyze data via one-way ANOVA with post-hoc tests (e.g., least significant difference) . Include a table summarizing dose-response relationships and statistical significance (e.g., Table 1 from ).

Q. What standardized protocols exist for detecting this compound and its metabolites (e.g., DMPF, DMF) in biological samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity. For electrochemical detection, employ cyclic voltammetry at a glassy carbon electrode to quantify 2,4-dimethylaniline, the final breakdown product. Validate methods via recovery experiments and calibration curves. In residue studies, analyze eggs or manure using multi-residue protocols, ensuring detection limits align with regulatory thresholds (e.g., EU MRLs) .

Q. How can researchers address discrepancies in this compound efficacy studies, such as variable acaricidal activity across geographic regions?

  • Methodological Answer : Conduct controlled field trials with standardized variables (e.g., application method, tick life stage). Compare efficacy using metrics like percentage mite fall in apiaries or larval packet tests (LPTs) for resistance monitoring. Account for environmental factors (e.g., temperature, humidity) and historical acaricide use, which influence resistance development. Reconcile contradictions by meta-analysis of regional datasets .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound resistance in Rhipicephalus microplus ticks?

  • Methodological Answer : Investigate mutations in the octopamine/tyramine (OCT/Tyr) receptor. Perform SNP analysis to identify resistance-associated alleles (e.g., positions 63 and 118 in South African strains). Use RFLP-based diagnostics to screen field samples for haplotypes linked to resistance. Validate via in vitro assays (e.g., ligand-binding studies) and correlate with phenotypic resistance data .

Q. How does recombination in the OCT/Tyr receptor contribute to this compound resistance evolution?

  • Methodological Answer : Amplify and sequence the OCT/Tyr gene in resistant and susceptible tick populations. Use phylogenetic tools (e.g., DnaSP) to detect recombination breakpoints. Test recombinant haplotypes for functional changes via heterologous expression in Xenopus oocytes. Pair findings with longitudinal field data to model resistance spread .

Q. What statistical approaches are optimal for analyzing long-term this compound residue data in environmental samples?

  • Methodological Answer : Apply mixed-effects models to account for repeated measures (e.g., annual sampling of soil or manure). Use non-parametric tests (e.g., Mann-Whitney U) if data violate normality. For EU monitoring programs, report residues as mean ± SE and compare to MRLs using chi-square tests. Reference datasets like the 5,508-sample EFSA survey, noting detection rates and regional variations .

Q. Data Interpretation and Contradictions

Q. How can conflicting results about this compound persistence in livestock products (e.g., eggs) be resolved?

  • Methodological Answer : Replicate studies under identical conditions (e.g., dosing regimen, sample preparation). Use isotope-labeled internal standards in LC-MS/MS to minimize matrix effects. For example, EFSA found no significant residues in eggs despite farm-level this compound use, likely due to rapid metabolite excretion. Contrast this with positive manure detections to model environmental fate .

Q. Tables for Reference

Table 1 : Acute Toxicity Parameters of this compound in Rats (Adapted from )

Dose (mg/kg)Mortality Rate (%)Clinical Signs Observed
717.125100Recumbency, urination, death
358.5650Dullness, semi-closed eyes

Table 2 : SNP Frequencies in this compound-Resistant R. microplus (Adapted from )

SNP PositionResistant Population (%)Susceptible Population (%)
63928
1188515

Q. Key Methodological Recommendations

  • Experimental Design : Align with IMRaD structure—define hypotheses in Introduction, detail protocols in Methods, present raw data in Results, and contextualize findings in Discussion .
  • Data Rigor : Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldridh chemicals) and instrument settings. Use SPSS or R for statistical analysis, reporting exact p-values .
  • Ethical Compliance : Obtain IRB approval for animal studies and adhere to ARRIVE guidelines for reporting .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide
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InChI

InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3
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InChI Key

QXAITBQSYVNQDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C
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Molecular Formula

C19H23N3
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DSSTOX Substance ID

DTXSID5023871
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Molecular Weight

293.4 g/mol
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Physical Description

Amitraz appears as white monoclinic crystals. Melting point 187-189 °F (86-87 °C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs., White solid; [Merck Index] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS.
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Solubility

Soluble in most organic solvents., >300 g/L acetone; soluble in acetone, xylene, In water, 1 mg/L at 25 °C, Solubility in water: none
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Density

1.128 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Pressure

0.000002 [mmHg], 2.0X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: (negligible)
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Color/Form

White/pale yellow crystalline solid, Colorless needles, White monoclinic needles

CAS No.

33089-61-1
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Melting Point

86 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMITRAZ
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0098
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
Amitraz
2-fluoro-3-(N-methylbenzamido)benzoic acid
Amitraz
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
Amitraz
2-fluoro-3-(N-methylbenzamido)benzoic acid
Amitraz
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
Amitraz
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
Amitraz

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